![molecular formula C23H26ClN3O3 B4628028 1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4628028.png)
1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to 1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide, involves several key steps, such as the introduction of various functional groups to the piperidine nucleus. These synthetic pathways often aim to enhance the compound's pharmacological activities by altering its molecular structure. For example, Sugimoto et al. (1990) reported the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating the importance of substituent variation for activity enhancement (Sugimoto et al., 1990).
Applications De Recherche Scientifique
Anti-acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the chemical structure , were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. It was discovered that substituting the benzamide with bulky moieties significantly increased activity. Specifically, compound 21, a derivative in this series, demonstrated potent inhibitory effects on AChE, suggesting potential applications in treating conditions like dementia by increasing acetylcholine levels in the brain (H. Sugimoto et al., 1990).
Synthesis and SAR of AChE Inhibitors
Further research into 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives expanded on the structure-activity relationships (SAR) of these compounds. By introducing different groups into the benzamide moiety, researchers could enhance the anti-AChE activity of these compounds. This work highlights the chemical's potential in developing more effective AChE inhibitors, which are critical in managing Alzheimer's disease and other cognitive disorders (H. Sugimoto et al., 1992).
Serotonin Receptor Agonism
Another study focused on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, examining their ability to act as serotonin 4 (5-HT4) receptor agonists. This research is particularly relevant to gastrointestinal motility disorders, demonstrating the compound's potential in treating such conditions. The findings suggest that modifications to the chemical structure can improve oral bioavailability, which is crucial for the therapeutic application of these compounds (S. Sonda et al., 2003).
Novel Synthetic Pathways and Biological Activities
Research into the reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with primary and secondary alkylamines, including isopropylamine and piperidine, unveiled new synthetic pathways for creating (arylimino)cyanomethyl alkylamino disulfides. These compounds exhibit a range of potential biological activities, highlighting the versatility of the core chemical structure in synthesizing new molecules with varied pharmacological profiles (Hyunil Lee & K. Kim, 1993).
Propriétés
IUPAC Name |
1-(2-chlorobenzoyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-15(2)25-22(29)18-8-4-6-10-20(18)26-21(28)16-11-13-27(14-12-16)23(30)17-7-3-5-9-19(17)24/h3-10,15-16H,11-14H2,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWLINNNHCGFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)
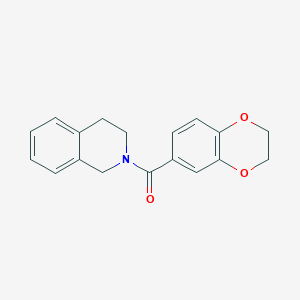
![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)
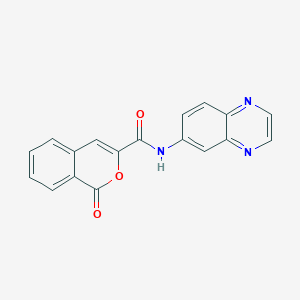
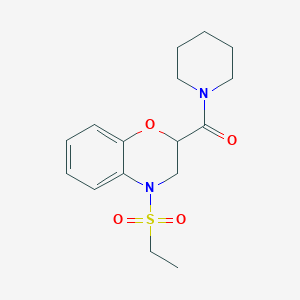

![N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4627975.png)

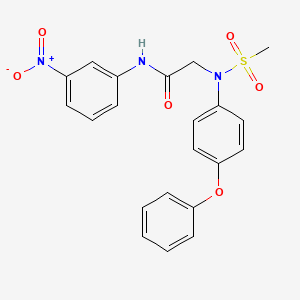
![1-[(4-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4628012.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4628034.png)
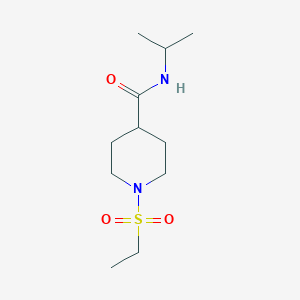
![1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4628049.png)
![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)